1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]ethanone
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Overview
Description
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities. The structure of this compound includes a benzyl group attached to a piperazine ring, which is further connected to a piperidine ring through an ethanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]ethanone typically involves the following steps:
Formation of Benzylpiperazine: The initial step involves the reaction of benzyl chloride with piperazine to form benzylpiperazine.
Formation of Piperidinyl Ethanone: The next step involves the reaction of piperidine with ethanone to form piperidinyl ethanone.
Coupling Reaction: The final step involves the coupling of benzylpiperazine with piperidinyl ethanone under suitable reaction conditions, such as the presence of a base like sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl or piperazine derivatives.
Scientific Research Applications
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding assays.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new therapeutic agents.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-(4-piperidinylcarbonyl)piperazine dihydrochloride
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]ethanone is unique due to its specific structural features, which confer distinct biological activities. The presence of both piperazine and piperidine rings, along with the benzyl group, contributes to its versatility in interacting with various biological targets. This structural uniqueness makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
1-[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-16(22)20-9-7-18(8-10-20)21-13-11-19(12-14-21)15-17-5-3-2-4-6-17/h2-6,18H,7-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVYOBDWVVNSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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